Welcome to the BenchChem Online Store!
molecular formula C12H24F3NO2Si B8457825 Piperidine, 1-[dimethoxy(3,3,3-trifluoropropyl)silyl]-2-ethyl- CAS No. 182007-62-1

Piperidine, 1-[dimethoxy(3,3,3-trifluoropropyl)silyl]-2-ethyl-

Cat. No. B8457825
M. Wt: 299.40 g/mol
InChI Key: PJSFQEVODHCOOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06114558

Procedure details

Following the same general procedure described on Example 1, a flask was charged with one mol (218 gm) of 3,3,3-trifluoropropyltrimethoxysilane was added to one mol of 2-ethylpiperdinylmagnesium chloride, the salt having been prepared in situ by adding 2-ethylpiperidine (120 g, 1.05 mol) to isopropylmagnesium chloride (1 mol) in 500 ml of tetrahydrofuran. The reaction was mildly exothermic and the temperature rose to 45° C. at the end of the addition time of one hour. The reaction mixture was refluxed at the pot temperature of 70° C. for one hour and then cooled to room temperature. The 3,3,3-trifluoropropyl(2-ethylpiperidino)dimethoxysilane was filtered under nitrogen atmosphere from the magnesium methoxychloride. The filter cake was washed with ether (2×200 ml) to obtain the residual product. The solvent was removed by distillation to a pot temperature of 100° C. The residue was distilled under vacuum to yield 263 g of 3,3,3-trifluoropropyl(2-ethylpiperidino)dimethoxysilane as a colorless oil (purity>98%); bp 70° C./0.1 mm. The total yield was 88% of theoretical.
Quantity
218 g
Type
reactant
Reaction Step One
Name
2-ethylpiperdinylmagnesium chloride
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
120 g
Type
reactant
Reaction Step Three
Quantity
1 mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[CH2:3][CH2:4][Si:5](OC)([O:8][CH3:9])[O:6][CH3:7].[CH2:14]([CH:16]1[CH2:21][CH2:20][CH2:19][CH2:18][N:17]1[Mg]Cl)[CH3:15].C(C1CCCCN1)C.C([Mg]Cl)(C)C>O1CCCC1>[F:1][C:2]([F:13])([F:12])[CH2:3][CH2:4][Si:5]([N:17]1[CH2:18][CH2:19][CH2:20][CH2:21][CH:16]1[CH2:14][CH3:15])([O:8][CH3:9])[O:6][CH3:7]

Inputs

Step One
Name
Quantity
218 g
Type
reactant
Smiles
FC(CC[Si](OC)(OC)OC)(F)F
Step Two
Name
2-ethylpiperdinylmagnesium chloride
Quantity
1 mol
Type
reactant
Smiles
C(C)C1N(CCCC1)[Mg]Cl
Step Three
Name
Quantity
120 g
Type
reactant
Smiles
C(C)C1NCCCC1
Name
Quantity
1 mol
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the salt having been prepared in situ
CUSTOM
Type
CUSTOM
Details
rose to 45° C. at the end of the addition time of one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The 3,3,3-trifluoropropyl(2-ethylpiperidino)dimethoxysilane was filtered under nitrogen atmosphere from the magnesium methoxychloride
WASH
Type
WASH
Details
The filter cake was washed with ether (2×200 ml)
CUSTOM
Type
CUSTOM
Details
to obtain the residual product
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation to a pot temperature of 100° C
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under vacuum

Outcomes

Product
Name
Type
product
Smiles
FC(CC[Si](OC)(OC)N1C(CCCC1)CC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 263 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.